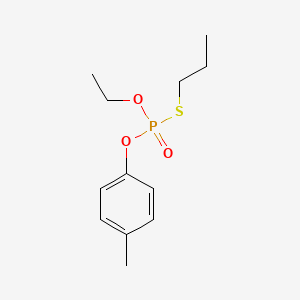
Phosphorothioic acid, O-ethyl O-(4-methylphenyl) S-propyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Ethoxy-propylsulfanylphosphoryl)oxy-4-methylbenzene is an organic compound that features a benzene ring substituted with an ethoxy group, a propylsulfanylphosphoryl group, and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Ethoxy-propylsulfanylphosphoryl)oxy-4-methylbenzene typically involves multiple steps, starting with the functionalization of the benzene ring. One common method is electrophilic aromatic substitution, where the benzene ring is first nitrated and then reduced to introduce the necessary functional groups . The ethoxy group can be introduced via an etherification reaction, while the propylsulfanylphosphoryl group can be added through a phosphorylation reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions, followed by purification steps such as distillation or recrystallization to obtain the desired product in high purity. The specific conditions, such as temperature, pressure, and choice of catalysts, are optimized to maximize yield and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
1-(Ethoxy-propylsulfanylphosphoryl)oxy-4-methylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can be used to replace existing substituents with new ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
1-(Ethoxy-propylsulfanylphosphoryl)oxy-4-methylbenzene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies of enzyme interactions and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 1-(Ethoxy-propylsulfanylphosphoryl)oxy-4-methylbenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The specific pathways depend on the functional groups present and their ability to participate in chemical reactions. For example, the ethoxy group may enhance solubility, while the propylsulfanylphosphoryl group may interact with specific binding sites on proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Ethoxy-4-methylbenzene: Lacks the propylsulfanylphosphoryl group, making it less reactive in certain chemical reactions.
4-Methylbenzenesulfonic acid: Contains a sulfonic acid group instead of the propylsulfanylphosphoryl group, leading to different reactivity and applications.
Uniqueness
1-(Ethoxy-propylsulfanylphosphoryl)oxy-4-methylbenzene is unique due to the presence of the propylsulfanylphosphoryl group, which imparts specific chemical properties and reactivity that are not found in similar compounds. This makes it valuable for specialized applications in research and industry .
Eigenschaften
CAS-Nummer |
38527-96-7 |
|---|---|
Molekularformel |
C12H19O3PS |
Molekulargewicht |
274.32 g/mol |
IUPAC-Name |
1-[ethoxy(propylsulfanyl)phosphoryl]oxy-4-methylbenzene |
InChI |
InChI=1S/C12H19O3PS/c1-4-10-17-16(13,14-5-2)15-12-8-6-11(3)7-9-12/h6-9H,4-5,10H2,1-3H3 |
InChI-Schlüssel |
OGSIZYMAFPTPTR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCSP(=O)(OCC)OC1=CC=C(C=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















